molecular formula C9H19NO2 B14732663 3-Ethoxy-N,N-diethylpropanamide CAS No. 5830-22-8

3-Ethoxy-N,N-diethylpropanamide

Cat. No.: B14732663
CAS No.: 5830-22-8
M. Wt: 173.25 g/mol
InChI Key: SLYRAGBOHJJNNZ-UHFFFAOYSA-N
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Description

3-Ethoxy-N,N-diethylpropanamide is an organic compound with the molecular formula C9H19NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with two ethyl groups and the carbon chain is extended with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N,N-diethylpropanamide typically involves the reaction of 3-ethoxypropanoic acid with diethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N,N-diethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-Ethoxypropanoic acid

    Reduction: 3-Ethoxy-N,N-diethylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Ethoxy-N,N-diethylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its amide functionality.

    Industry: Used as a solvent or reagent in various industrial processes, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Ethoxy-N,N-diethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and diethyl groups can influence the compound’s binding affinity and specificity towards these targets. The amide bond can participate in hydrogen bonding and other non-covalent interactions, which are crucial for the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-N,N-diethylpropanamide
  • 3-Ethoxy-N,N-dimethylpropanamide
  • 3-Propoxy-N,N-diethylpropanamide

Uniqueness

3-Ethoxy-N,N-diethylpropanamide is unique due to the presence of both ethoxy and diethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The ethoxy group provides additional steric hindrance and electronic effects, which can alter the compound’s interaction with molecular targets.

Properties

CAS No.

5830-22-8

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

3-ethoxy-N,N-diethylpropanamide

InChI

InChI=1S/C9H19NO2/c1-4-10(5-2)9(11)7-8-12-6-3/h4-8H2,1-3H3

InChI Key

SLYRAGBOHJJNNZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCOCC

Origin of Product

United States

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